molecular formula C12H15ClN2O2 B114509 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride CAS No. 151642-50-1

6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride

Cat. No. B114509
M. Wt: 254.71 g/mol
InChI Key: PWHFSJTYJIXUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-aminopropoxy)-1H-quinolin-2-one hydrochloride, also known as AQ-RA 741, is a chemical compound that belongs to the class of quinolone derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The exact mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has been found to have several biochemical and physiological effects in the body. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various experimental conditions. However, one of the limitations of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the scientific research of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741. One potential area of research is the development of novel drug delivery systems for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 to improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 and to identify potential drug targets for this compound.

Synthesis Methods

6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 can be synthesized by a simple and efficient method from 2-hydroxy-3-methoxybenzaldehyde and 3-aminopropylamine. The reaction involves the condensation of these two compounds in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 hydrochloride salt.

Scientific Research Applications

6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has shown promising results in various scientific research studies. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

151642-50-1

Product Name

6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11;/h2-5,8H,1,6-7,13H2,(H,14,15);1H

InChI Key

PWHFSJTYJIXUOS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl

Origin of Product

United States

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